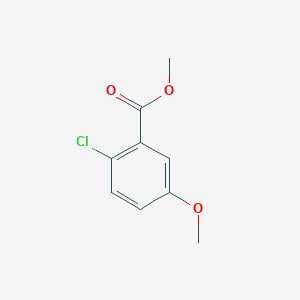

Methyl 2-chloro-5-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUBUSSEVOLEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657863 | |

| Record name | Methyl 2-chloro-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54810-63-8 | |

| Record name | Methyl 2-chloro-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate (CAS No: 33924-48-0)

Introduction

Methyl 5-chloro-2-methoxybenzoate is a halogenated and methoxylated aromatic ester that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its chemical structure, featuring a chlorinated benzene ring substituted with both a methoxy and a methyl ester group, provides a versatile scaffold for further chemical modifications. The CAS number for this compound is 33924-48-0 .[1] It is important to note that while the user query referred to "Methyl 2-chloro-5-methoxybenzoate," the compound widely identified with this CAS number in chemical databases and literature is Methyl 5-chloro-2-methoxybenzoate. This guide will focus on the latter, providing in-depth technical information for researchers, scientists, and professionals in drug development.

This guide will cover the physicochemical properties, synthesis, reactivity, applications in drug discovery, and safety and handling of Methyl 5-chloro-2-methoxybenzoate, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties and Molecular Structure

Methyl 5-chloro-2-methoxybenzoate is typically a white to light yellow crystalline powder or a clear, colorless to pale yellow liquid.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 33924-48-0 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| IUPAC Name | methyl 5-chloro-2-methoxybenzoate | [1] |

| Appearance | White to light yellow crystal powder or clear colorless to pale yellow liquid | [2] |

| Boiling Point | 235-240 °C (lit.) | |

| Melting Point | 150-152 °C | |

| Density | 1.259 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5466 (lit.) | |

| Solubility | Information not widely available, likely soluble in organic solvents like acetone, methanol, and ethyl acetate. | |

| InChI Key | HPTHYBXMNNGQEF-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC | [3] |

Below is a 2D representation of the molecular structure of Methyl 5-chloro-2-methoxybenzoate.

Caption: 2D structure of Methyl 5-chloro-2-methoxybenzoate.

Synthesis of Methyl 5-chloro-2-methoxybenzoate

A common and effective method for the synthesis of Methyl 5-chloro-2-methoxybenzoate is through the methylation of 5-chlorosalicylic acid. This process can be carried out under anhydrous conditions to directly yield the desired product.[4]

Reaction Scheme

Caption: Synthesis workflow for Methyl 5-chloro-2-methoxybenzoate.

Detailed Experimental Protocol

This protocol is based on a method described in a US patent.[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylic acid (100 g), anhydrous potassium carbonate (315 g), and acetone (1 L).

-

Initial Reflux: Stir the mixture under reflux for 20 minutes.

-

Addition of Methylating Agent: Slowly add dimethyl sulfate (215 g) to the reaction mixture.

-

Reaction: Continue to stir and heat the mixture under reflux for 4 hours.

-

Work-up:

-

Cool the reaction mixture and filter off the solid inorganic salts.

-

Remove the acetone from the filtrate by rotary evaporation.

-

-

Purification: Purify the crude product by distillation under reduced pressure. The product, Methyl 5-chloro-2-methoxybenzoate, distills at 135-138 °C at 12 mm Hg pressure.[4]

Causality behind experimental choices:

-

Anhydrous Conditions: The use of anhydrous potassium carbonate and acetone is crucial to prevent the hydrolysis of the ester product and the dimethyl sulfate.

-

Potassium Carbonate as Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 5-chlorosalicylic acid, making it a more nucleophilic species for the reaction with dimethyl sulfate. It also neutralizes the sulfuric acid byproduct of the reaction.

-

Dimethyl Sulfate as Methylating Agent: Dimethyl sulfate is a potent and efficient methylating agent for this transformation.

-

Reflux: Heating the reaction mixture to the boiling point of acetone ensures a sufficient reaction rate for the methylation to proceed to completion in a reasonable timeframe.

Reactivity and Mechanistic Insights

The reactivity of Methyl 5-chloro-2-methoxybenzoate is largely dictated by the electronic and steric effects of its substituents.

-

Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution, such as hydrolysis to the corresponding carboxylic acid or aminolysis to form an amide. The rate of these reactions is influenced by the electronic nature of the aromatic ring.

-

Chloro Group: The chlorine atom is a deactivating, ortho, para-directing group for electrophilic aromatic substitution due to its electron-withdrawing inductive effect and electron-donating resonance effect. However, nucleophilic aromatic substitution of the chlorine is generally difficult unless activated by strong electron-withdrawing groups.

-

Methoxy Group: The methoxy group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its strong electron-donating resonance effect. Steric hindrance from the ortho-methoxy group can influence the approach of nucleophiles to the ester carbonyl and the approach of electrophiles to the adjacent ring positions.[5][6]

In reactions such as the aminolysis with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide, the primary site of reaction is the ester carbonyl group.[4] The electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy group have opposing effects on the electrophilicity of the carbonyl carbon. However, the direct reaction at the ester is the most facile pathway under the described conditions.

Applications in Drug Discovery and Development

Methyl 5-chloro-2-methoxybenzoate is a valuable intermediate in the synthesis of pharmacologically active compounds.

Synthesis of a Sulfonamide Derivative

A notable application is in the synthesis of p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.[4] In this multi-step process, Methyl 5-chloro-2-methoxybenzoate is first converted to N-phenethyl-5-chloro-2-methoxybenzamide via aminolysis. This intermediate then undergoes chlorosulfonation and subsequent aminolysis to yield the final sulfonamide product.

Precursor for Serotonin 5-HT4 Receptor Ligands

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, which can be synthesized from Methyl 5-chloro-2-methoxybenzoate via nitration and subsequent reduction, have been investigated as potent agonists and antagonists for the serotonin 5-HT4 receptor.[2][7] These receptors are involved in various physiological processes, and their modulation is a therapeutic strategy for gastrointestinal disorders and cognitive impairment. The synthesis of these ligands often involves the esterification of the benzoic acid with various substituted alcohols.[2]

The general workflow for the utilization of Methyl 5-chloro-2-methoxybenzoate in the synthesis of a 5-HT4 receptor ligand is depicted below.

Caption: Synthetic pathway to 5-HT4 receptor ligands.

Safety and Handling

Methyl 5-chloro-2-methoxybenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[8]

GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

| Harmful if swallowed | H302 |

Precautionary Measures

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8] Safety glasses with side-shields conforming to EN166 are recommended.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store locked up.[8]

-

In case of exposure:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

-

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 6.8-7.8 ppm). The two methoxy groups will appear as singlets, likely between 3.8 and 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the two methoxy groups. The carbonyl carbon is expected in the range of 165-170 ppm. The aromatic carbons will appear between 110 and 160 ppm. The methoxy carbons will be in the upfield region, typically around 50-60 ppm.

Conclusion

Methyl 5-chloro-2-methoxybenzoate is a synthetically valuable intermediate with demonstrated utility in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive building block for accessing a range of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the research and development of new chemical entities.

References

- 1. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR [m.chemicalbook.com]

- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT4 receptor ligands: applications and new prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2-chloro-5-methoxybenzoate

Introduction: Navigating Isomeric Specificity in Chemical Synthesis

Methyl 2-chloro-5-methoxybenzoate (CAS 54810-63-8) is a substituted aromatic ester with potential applications as a building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is defined by the specific arrangement of its functional groups—a chloro, a methoxy, and a methyl ester—on the benzene ring. These groups provide distinct electronic and steric properties that can be exploited for targeted chemical transformations.

A critical point of clarification for any researcher is the distinction between this molecule and its more frequently documented isomer, Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0). The positional difference of the chloro and methoxy groups profoundly impacts the molecule's reactivity, spectroscopic signature, and physical properties. This guide focuses exclusively on the 2-chloro-5-methoxy isomer, while noting the significant lack of comprehensive, publicly available experimental data for this compound. This scarcity itself is a key finding, underscoring the need for foundational research to fully characterize this potentially valuable chemical intermediate.

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its structure. The arrangement of atoms and bonds in this compound dictates its chemical behavior.

Caption: Chemical structure of this compound.

Chemical Identifiers

Precise identification is crucial for sourcing, regulatory compliance, and literature searches. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 54810-63-8 | United States Biological[1] |

| Molecular Formula | C₉H₉ClO₃ | PubChem[2] |

| Molecular Weight | 200.62 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| InChI | InChI=1S/C9H9ClO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | PubChem[2] |

| InChIKey | OXUBUSSEVOLEPD-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | COC1=CC(=C(C=C1)Cl)C(=O)OC | PubChem[2] |

Physicochemical Properties

A comprehensive understanding of a compound's physical properties is essential for designing experiments, developing formulations, and ensuring safe handling. For this compound, there is a notable absence of experimentally determined physical data in peer-reviewed literature. The information available is primarily from chemical suppliers and computational models.

Known and Computed Properties

| Property | Value | Data Type | Source |

| Appearance | White powder / Liquid | Experimental (Supplier Data) | Zhejiang Jiuzhou Chem[3], CymitQuimica[4] |

| Purity | ≥97% to ≥99% | Experimental (Supplier Data) | Capot Chemical[5], Zhejiang Jiuzhou Chem[3] |

| XLogP3 | 3.4 | Computed | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | Computed | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[2] |

| Rotatable Bond Count | 3 | Computed | PubChem[2] |

| Topological Polar Surface Area | 35.5 Ų | Computed | PubChem[2] |

| Storage Temperature | Room Temperature or -20°C | Supplier Recommendation | United States Biological[1] |

Expert Commentary: The conflicting reports on the physical state ("white powder" vs. "liquid") suggest the compound may be a low-melting-point solid. The lack of definitive melting and boiling point data is a significant gap. Researchers should purify and characterize the material upon receipt to confirm its physical state and purity. The computed XLogP value of 3.4 suggests moderate lipophilicity, indicating good solubility in organic solvents but low solubility in aqueous media.

Synthesis and Reactivity

Postulated Synthetic Workflow

A plausible route to this molecule would involve the esterification of the corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid. This precursor could potentially be synthesized via electrophilic chlorination of 3-methoxybenzoic acid, where the methoxy group directs ortho- and para- to itself.

Caption: A conceptual workflow for the synthesis of the target compound.

Trustworthiness Self-Validation: This proposed pathway is based on fundamental and widely validated reactions in organic chemistry. The initial chlorination step's regioselectivity would be a critical factor to control, as chlorination could also occur at the 4- and 6-positions. The subsequent esterification (e.g., Fischer esterification) is a standard and high-yielding transformation. Validation of this protocol would require experimental execution, including reaction optimization and rigorous characterization of intermediates and the final product.

Anticipated Reactivity

The reactivity of this compound is governed by its functional groups:

-

Aromatic Ring: The ring is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing chloro and ester groups. It can undergo further electrophilic aromatic substitution, though the directing effects would be complex.

-

Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to amides by reacting with amines.

-

Chloro Group: The aryl chloride is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific catalysts (e.g., Buchwald-Hartwig or Ullmann coupling), which could replace the chlorine with nitrogen, oxygen, or carbon nucleophiles.

Spectroscopic Analysis: A Data Deficit

Spectroscopic characterization is non-negotiable for confirming the identity and purity of a chemical compound. As of this writing, there are no publicly available experimental spectra (NMR, IR, MS) for this compound.

Expert Commentary: This data gap is a major hurdle for any researcher wishing to use this compound. It is imperative that users perform their own comprehensive spectroscopic analysis. The expected signals can be predicted, but not substituted for empirical data. For instance, in ¹H NMR, one would expect three distinct aromatic proton signals, a singlet for the methoxy group protons, and a singlet for the methyl ester protons.

Safety and Handling

No specific, verified Safety Data Sheet (SDS) for this compound (CAS 54810-63-8) is publicly available. Therefore, it must be handled with the high degree of caution appropriate for a compound with unknown toxicological properties.

General Laboratory Safety Protocol

Given the lack of specific data, the following protocol should be considered a mandatory minimum:

-

Engineering Controls: Handle the compound only in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Supplier recommendations include storage at room temperature or -20°C.[1]

Causality Behind Experimental Choices: Without empirical toxicity data, we must infer potential hazards from the compound's structure. Substituted aromatic compounds can be irritants or sensitizers. The presence of a halogenated benzene ring warrants caution regarding potential long-term toxicity. Therefore, minimizing all routes of exposure (inhalation, dermal, ingestion) is the only scientifically sound approach. For preliminary hazard assessment, one might consult the SDS for the isomer, Methyl 5-chloro-2-methoxybenzoate, which is listed as a skin, eye, and respiratory irritant, but it must be stressed that this data is not directly applicable and should be used for guidance only.

Applications and Future Research

While specific applications in drug development are not yet documented, the structural motifs within this compound are common in medicinal chemistry. The substituted anisole core is a frequent scaffold in biologically active molecules.

Potential Research Directions:

-

Fragment-Based Screening: The compound could be used in fragment-based drug discovery programs targeting various enzymes or receptors.

-

Intermediate for Lead Optimization: The three functional groups offer handles for chemical modification, making it a potential intermediate for building a library of analogues during a lead optimization campaign.

-

Materials Science: Substituted benzoates are sometimes used in the development of polymers or liquid crystals.

The immediate and most pressing need is for foundational research to fully characterize the physicochemical, spectroscopic, and toxicological properties of this compound. Publication of this data would be a valuable contribution to the chemical science community and unlock its potential for broader application.

References

- 1. usbio.net [usbio.net]

- 2. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 3. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. METHYL 5-CHLORO-2-METHOXYBENZOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 5-chloro-2-methoxybenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies with mechanistic insights, spectral characterization, and significant applications, particularly its role in the synthesis of antipsychotic agents.

Compound Identification and Nomenclature

The compound, often referred to in literature and commercial settings by various names, possesses a single, unambiguous identity under the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name

The correct IUPAC name for this compound is methyl 5-chloro-2-methoxybenzoate [1][2].

Synonyms and Common Identifiers

In laboratory and industrial contexts, a variety of synonyms are employed. Awareness of these is crucial for effective literature and database searches. Common synonyms include:

-

2-Methoxy-5-chlorobenzoic acid methyl ester[4]

| Identifier | Value |

| CAS Number | 33924-48-0[1] |

| Molecular Formula | C₉H₉ClO₃[1] |

| Molecular Weight | 200.62 g/mol [1] |

| InChI Key | HPTHYBXMNNGQEF-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC[1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties is fundamental for handling, reaction monitoring, and quality control.

Physical Properties

This compound is typically a white to light yellow crystalline powder under standard conditions[5].

| Property | Value | Source |

| Melting Point | 150-152 °C | --INVALID-LINK--[5] |

| Boiling Point | 235-240 °C (lit.) | --INVALID-LINK--[6] |

| Density | 1.259 g/mL at 25 °C (lit.) | --INVALID-LINK--[6] |

| Refractive Index (n20/D) | 1.5466 (lit.) | --INVALID-LINK--[6] |

Spectroscopic Data

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of methyl 5-chloro-2-methoxybenzoate.

| Technique | Key Data Points |

| ¹H NMR | Data available, refer to spectral databases.[7] |

| ¹³C NMR | Data available, refer to spectral databases.[2] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 169, 171, 111.[2] |

| Infrared (IR) Spectroscopy | FTIR spectra available from various sources.[2] |

Synthesis and Mechanistic Considerations

The primary industrial synthesis of methyl 5-chloro-2-methoxybenzoate starts from 5-chlorosalicylic acid. The process involves a tandem esterification and etherification.

Synthetic Pathway Overview

The most common synthesis route involves the simultaneous methylation of both the carboxylic acid and the phenolic hydroxyl group of 5-chlorosalicylic acid.

Caption: Synthetic route to Methyl 5-chloro-2-methoxybenzoate.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis.

Step 1: Preparation of Methyl 5-Chloro-2-methoxybenzoate [8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chlorosalicylic acid (e.g., 20.0 g, 0.116 mol), anhydrous potassium carbonate (e.g., 40.3 g, 0.290 mol), and acetone (e.g., 300 mL).[8]

-

Reagent Addition: Slowly add dimethyl sulfate (e.g., 36.5 g, 0.290 mol) to the stirred mixture.[8]

-

Reaction Conditions: Heat the mixture to reflux and maintain for approximately 18 hours.[8]

-

Work-up: After cooling, the solid (potassium salts) is filtered off. The acetone is removed from the filtrate by rotary evaporation.

-

Purification: The crude product is then purified by distillation under reduced pressure to yield methyl 5-chloro-2-methoxybenzoate.[9]

Mechanistic Insights and Rationale

-

Choice of Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate both the carboxylic acid and the more acidic phenolic hydroxyl group of the starting material. This generates the corresponding carboxylate and phenoxide anions, which are potent nucleophiles.

-

Methylating Agent (Dimethyl Sulfate): Dimethyl sulfate is a powerful and efficient methylating agent. The reaction proceeds via two key nucleophilic substitution (Sₙ2) reactions.

-

Reaction Mechanism (Williamson Ether Synthesis): The formation of the methoxy group is a classic example of the Williamson ether synthesis [3][10][11]. The phenoxide ion, generated by the base, acts as a nucleophile and attacks one of the methyl groups of dimethyl sulfate in an Sₙ2 fashion, displacing a sulfate leaving group. Simultaneously, the carboxylate is also methylated to form the methyl ester.

Caption: Mechanism of Methoxy Group Formation.

Applications in Drug Development

Methyl 5-chloro-2-methoxybenzoate is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.

Key Intermediate in Amisulpride Synthesis

Its most notable application is as a key intermediate in the production of Amisulpride , an antipsychotic medication used to treat schizophrenia[12][13]. The structural backbone of methyl 5-chloro-2-methoxybenzoate is modified through a series of reactions to build the final Amisulpride molecule.

Precursor for Other Pharmaceutical Scaffolds

It is also utilized in the synthesis of other pharmacologically relevant compounds. For example, it is a reactant in the preparation of p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide derivatives[9]. The ester group can be readily converted to an amide via aminolysis, and the aromatic ring can undergo further functionalization, making it a versatile starting material.

Caption: Role as a key intermediate in API synthesis.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling methyl 5-chloro-2-methoxybenzoate.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[1][14]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][15]

-

Spill Management: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[1]

Storage

-

Keep the container tightly closed to prevent moisture absorption.[1]

-

Store away from strong oxidizing agents.[14]

Conclusion

Methyl 5-chloro-2-methoxybenzoate is a chemical intermediate of significant industrial importance, underpinned by its critical role in the synthesis of pharmaceuticals like Amisulpride. A comprehensive understanding of its synthesis, including the mechanistic principles of the Williamson ether synthesis, its physicochemical properties, and its safe handling, is essential for its effective and responsible use in research and development and commercial manufacturing.

References

- 1. capotchem.cn [capotchem.cn]

- 2. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Methyl 5-chloro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 5. indiamart.com [indiamart.com]

- 6. 5-氯-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Williamson_ether_synthesis [chemeurope.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to Methyl 2-chloro-5-methoxybenzoate

Introduction: Navigating Isomeric Specificity

In the landscape of synthetic chemistry, precision is paramount. Substituted benzoates are foundational scaffolds in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide focuses on a specific, yet less-documented isomer: Methyl 2-chloro-5-methoxybenzoate . It is critical to distinguish this compound from its more commercially prevalent isomer, Methyl 5-chloro-2-methoxybenzoate. The distinct placement of the chloro and methoxy groups on the benzene ring dictates unique electronic and steric properties, profoundly influencing its reactivity and suitability as a synthetic precursor. This guide will provide a comprehensive overview of the known properties, synthesis, and potential applications of this compound, while also addressing the current scarcity of in-depth experimental data, thereby highlighting opportunities for novel research.

Core Molecular Data and Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula, weight, and CAS number. These identifiers are crucial for accurate sourcing and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54810-63-8 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)Cl)C(=O)OC | [1] |

| InChI Key | OXUBUSSEVOLEPD-UHFFFAOYSA-N | [1] |

While extensive, experimentally verified physicochemical data for the ester is limited, properties can be inferred from its precursor, 2-chloro-5-methoxybenzoic acid, and computational models. The precursor acid is a white to off-white crystalline solid with sparse solubility in water (1.1 g/L at 25°C) but better solubility in polar organic solvents.[2] Similar characteristics are expected for the methyl ester, likely presenting as a solid or high-boiling point liquid at room temperature.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that hinges on the controlled functionalization of the aromatic ring. The primary route involves the synthesis of its precursor, 2-chloro-5-methoxybenzoic acid, followed by esterification.

Part 1: Synthesis of 2-chloro-5-methoxybenzoic acid

The key challenge lies in achieving the correct 2,5-substitution pattern for the chloro and methoxy groups. The methoxy group is an ortho-, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic substitution. The carboxylic acid group is a meta-director.

A common synthetic strategy involves the electrophilic chlorination of a methoxy-substituted benzoic acid precursor.[2] For instance, chlorination of 5-methoxybenzoic acid can be employed. The directing effects of the methoxy group would favor chlorination at the ortho position (position 2), yielding the desired precursor.

Exemplary Protocol: Chlorination of a Methoxybenzoic Acid Precursor

-

Reactant Preparation : Dissolve the methoxy-substituted benzoic acid precursor in a suitable anhydrous solvent.

-

Catalyst Introduction : Introduce a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to polarize the chlorinating agent.

-

Chlorination : Slowly introduce the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) while maintaining controlled temperature conditions (typically 0–25 °C) to manage reaction exothermicity and selectivity.[2]

-

Reaction Monitoring : Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction, typically with water or a reducing agent solution, and perform an extraction to separate the product into an organic layer.

-

Purification : Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product is then purified, commonly by recrystallization from a solvent system like aqueous ethanol or ethyl acetate, to yield pure 2-chloro-5-methoxybenzoic acid.[2]

Part 2: Esterification to this compound

Once the precursor acid is obtained and purified, the final step is a standard esterification reaction. Fischer esterification is a classic and reliable method for this transformation.

Protocol: Fischer Esterification

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methoxybenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis : Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Reflux : Heat the mixture to reflux and maintain for several hours. The reaction is an equilibrium, and using excess methanol helps drive it towards the product side.

-

Neutralization and Extraction : After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the methyl ester product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Wash the organic extract with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography or distillation if necessary.

Caption: Synthetic workflow for this compound.

Applications and Research Significance

The primary value of this compound lies in its role as a specialized chemical building block. While its direct applications are not widely reported, its structure is of significant interest to medicinal and materials chemists. The specific 2-chloro-5-methoxy substitution pattern can be a key fragment in the design of novel bioactive molecules.

-

Pharmaceutical Synthesis : This compound serves as a precursor for creating more complex molecules where this specific aromatic substitution is required for biological activity. Halogenated and methoxy-substituted aromatic rings are common motifs in drug candidates, influencing properties like metabolic stability, lipophilicity, and receptor binding affinity.

-

Agrochemical Development : Similar to its role in pharmaceuticals, it can be used to synthesize novel pesticides or herbicides. The chlorine and methoxy groups can contribute to the molecule's efficacy and environmental persistence.

-

Organic Materials : It can be incorporated into the synthesis of functional polymers or dyes, where the electronic properties imparted by the substituents can be tuned for specific applications.[2]

The relative scarcity of this isomer compared to Methyl 5-chloro-2-methoxybenzoate suggests that it is employed in highly specific, multi-step syntheses where the precise orientation of functional groups is non-negotiable for achieving the target molecule's desired properties.

Spectroscopic and Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would be expected to show distinct signals for the two methyl groups (one from the ester and one from the ether) and characteristic splitting patterns for the three protons on the aromatic ring.

-

¹³C NMR would show nine unique carbon signals, including those for the carbonyl group, the two methyl groups, and the six aromatic carbons.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy : The IR spectrum would feature a strong absorption band for the carbonyl (C=O) stretch of the ester group (typically around 1720-1740 cm⁻¹) and C-O stretching bands for the ester and ether linkages.

Researchers synthesizing this compound would need to perform these analyses to confirm its identity and purity unequivocally.

Conclusion

This compound is a specialized chemical intermediate whose utility is defined by its precise isomeric structure. While not as common as its 5-chloro-2-methoxy counterpart, it represents a valuable building block for synthetic chemists targeting molecules with a specific substitution pattern. The synthesis, though requiring careful control of regioselectivity, follows established organic chemistry principles. The limited availability of extensive public data on this compound underscores a potential area for further research, including the full characterization of its properties and the exploration of its use in developing novel, high-value chemical entities for the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Safe Handling of Methyl 2-chloro-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

Methyl 2-chloro-5-methoxybenzoate is a chlorinated aromatic ester with the molecular formula C₉H₉ClO₃.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its specific isomeric structure, with the chloro group at the 2-position and the methoxy group at the 5-position of the benzoate ring, dictates its reactivity and, consequently, its toxicological and safety profile. It is imperative to distinguish this compound from its isomers, such as Methyl 5-chloro-2-methoxybenzoate, as they possess different safety characteristics.

This guide will provide a detailed examination of the known hazards associated with this compound and offer a framework for its safe handling and use in a research and development setting.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity, skin and eye irritation, and potential for respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

The "Exclamation Mark" pictogram indicates that the substance may cause irritation (skin and eye), is an acute toxicant (oral, dermal, or inhalation), a skin sensitizer, or may have narcotic effects.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 54810-63-8 | [1][3] |

| Molecular Formula | C₉H₉ClO₃ | [1][3] |

| Molecular Weight | 200.62 g/mol | [1][2][3] |

| Appearance | White powder | |

| Purity | ≥99% | |

| Storage Temperature | -20°C | [1] |

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound in a laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is the use of appropriate engineering controls and personal protective equipment.

-

Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

-

Skin Protection: A lab coat and disposable nitrile gloves should be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

-

Respiratory Protection: For situations where a fume hood is not available or for large-scale handling, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a designated waste container for contaminated materials.

-

Weighing: To minimize the generation of airborne dust, weigh the solid compound carefully within the fume hood. Use a draft shield if necessary.

-

Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the process is conducted under constant stirring in a closed or semi-closed system if possible.

-

Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.

Storage

This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[1]

Risk Assessment and Management Workflow

A systematic approach to risk assessment is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing the risks associated with handling this compound.

Figure 1. A flowchart illustrating the key stages of risk assessment and management for handling this compound.

First-Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, cordon off the area and contact environmental health and safety personnel.

Toxicological and Reactivity Data

Toxicological Information

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

-

Conditions to Avoid: Avoid the generation of dust.

-

Incompatible Materials: No specific incompatibility data is available, but it is prudent to avoid strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Disposal Considerations

Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling due to its associated hazards. By adhering to the safety protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, researchers and scientists can mitigate the risks and ensure a safe working environment. A proactive approach to safety, grounded in a thorough understanding of the compound's properties, is paramount in the pursuit of scientific advancement.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-5-methoxybenzoate from 5-chlorosalicylic acid

This guide provides a comprehensive overview of the synthesis of methyl 2-chloro-5-methoxybenzoate, a key intermediate in the pharmaceutical industry. The synthesis route starting from 5-chlorosalicylic acid will be detailed, emphasizing the underlying chemical principles, procedural nuances, and analytical validation required for successful and reproducible outcomes. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood synthetic protocol.

Introduction: Significance and Synthetic Strategy

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a chlorinated and methoxylated benzene ring with a methyl ester, provides a versatile scaffold for further chemical modifications. A common and practical starting material for its synthesis is 5-chlorosalicylic acid, a readily available derivative of salicylic acid.[1]

The synthetic transformation from 5-chlorosalicylic acid to this compound involves two primary chemical modifications: the methylation of the phenolic hydroxyl group and the esterification of the carboxylic acid group. The order and methodology of these steps can be varied, leading to different synthetic strategies. However, a prevalent and efficient approach involves the simultaneous methylation of both the hydroxyl and carboxylic acid groups. This guide will focus on a detailed protocol for this direct methylation approach.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a nucleophilic substitution reaction, specifically a Williamson ether synthesis for the hydroxyl group and a Fischer-Speier esterification for the carboxylic acid group, although in this detailed protocol, both transformations are achieved concurrently using a methylating agent.

Diagram of the Overall Reaction:

Caption: Overall synthetic scheme.

The reaction proceeds as follows:

-

Deprotonation: Potassium carbonate (K₂CO₃), a moderately strong base, deprotonates both the phenolic hydroxyl group and the carboxylic acid group of 5-chlorosalicylic acid. This generates the corresponding phenoxide and carboxylate anions, which are potent nucleophiles. The choice of a base is critical; a strong base could lead to unwanted side reactions.

-

Nucleophilic Attack: The nucleophilic phenoxide and carboxylate ions then attack the electrophilic methyl group of the methylating agent, dimethyl sulfate ((CH₃)₂SO₄). This results in the formation of the methyl ether and the methyl ester, respectively, through an Sₙ2 mechanism.

-

Solvent and Temperature: Acetone is a common solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution. The reaction is typically heated to reflux to increase the reaction rate.[2]

Experimental Protocol: A Validated Methodology

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| 5-chlorosalicylic acid | C₇H₅ClO₃ | 172.57 | 20.0 g (0.116 mol) | Starting Material |

| Potassium Carbonate | K₂CO₃ | 138.21 | 40.3 g (0.290 mol) | Base |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 36.5 g (0.290 mol) | Methylating Agent |

| Acetone | C₃H₆O | 58.08 | 300 mL | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |

| 5% Sodium Hydroxide | NaOH | 40.00 | As needed | Washing Solution |

Safety Precautions:

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chlorosalicylic acid (20.0 g), potassium carbonate (40.3 g), and acetone (300 mL).

-

Addition of Methylating Agent: While stirring the mixture, slowly add dimethyl sulfate (36.5 g) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling the reaction mixture to room temperature, filter off the solid potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the ether solution with 5% aqueous sodium hydroxide to remove any unreacted starting material, followed by a wash with water.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Remove the diethyl ether by rotary evaporation to yield the crude product.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.[3]

-

Workflow Diagram:

Caption: Experimental workflow for synthesis.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation | Peaks corresponding to the aromatic protons, the methoxy group protons, and the methyl ester protons with appropriate chemical shifts and splitting patterns. |

| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of the product. |

| Infrared (IR) Spectroscopy | Functional group analysis | Characteristic absorption bands for the ester carbonyl group and the aromatic C-O stretch. |

| Melting Point/Boiling Point | Purity assessment | A sharp melting point or a narrow boiling range consistent with literature values.[3] |

Discussion and Field-Proven Insights

The choice of dimethyl sulfate as the methylating agent is based on its high reactivity and efficiency in methylating both hydroxyl and carboxylic acid groups.[2] However, due to its toxicity, alternative, less hazardous methylating agents such as methyl iodide can be considered, although this may require adjustments to the reaction conditions.

The use of potassium carbonate as a base is a cost-effective and efficient choice. Stronger bases like sodium hydride could also be used but may lead to a higher propensity for side reactions. The reaction time of 18 hours is a general guideline and should be optimized by monitoring the reaction progress using TLC.

Purification by vacuum distillation is crucial to obtain a high-purity product, which is often a requirement for subsequent steps in a drug development pipeline.[3]

Conclusion

The synthesis of this compound from 5-chlorosalicylic acid via direct methylation is a robust and scalable method. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers can reliably produce this important pharmaceutical intermediate. The analytical techniques outlined are essential for ensuring the quality and purity of the final product, which is paramount in the field of drug development.

References

An In-Depth Technical Guide to Methyl 2-chloro-5-methoxybenzoate: Physical Properties and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of a Niche Reagent

Methyl 2-chloro-5-methoxybenzoate (CAS No. 54810-63-8) is a substituted aromatic ester that serves as a valuable building block in synthetic organic chemistry.[1] Its utility in the synthesis of more complex molecules makes it a compound of interest for researchers in pharmaceutical and materials science. However, the efficacy and safety of its application are intrinsically linked to its purity and stability, which are, in turn, dictated by its physical characteristics and the conditions under which it is stored.

This guide provides a detailed overview of the known physical appearance and the recommended storage conditions for this compound. It is important to note that while comprehensive experimental data for this specific isomer is not widely published, this document synthesizes available information from chemical suppliers and computational predictions to offer a robust set of guidelines. Professionals handling this compound are strongly advised to consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and lot-specific information.

Part 1: Physical Appearance and Characteristics

The physical state and appearance of a chemical reagent are primary indicators of its identity and purity. Deviations from the expected form or color can suggest contamination or degradation.

General Description

Based on available data, this compound is typically supplied as a solid.[2] The color is not consistently reported, which may suggest that its appearance can vary depending on the purity and the manufacturing process. As with many organic compounds, a white or off-white color is generally indicative of higher purity.

Data Summary Table

The following table summarizes the key physical and chemical properties of this compound. It is critical to recognize that much of this data is computationally predicted and should be used as a guideline rather than a substitute for experimentally verified specifications from a supplier.[1]

| Property | Value | Source |

| CAS Number | 54810-63-8 | [1][2] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Physical Form | Solid (Typical) | [2] |

| Purity | ≥ 98% (Typical, by GC) | [3] |

| Computed Boiling Point | Not Available | |

| Computed Melting Point | Not Available | |

| Computed Density | Not Available |

Part 2: Storage and Handling Protocols for Optimal Stability

The long-term stability of this compound is paramount for ensuring the reliability and reproducibility of experimental results. Improper storage can lead to degradation, introducing impurities that can complicate synthetic pathways and analytical interpretations.

Core Principles of Storage

The fundamental goal of a storage protocol is to mitigate the impact of environmental factors that can promote chemical degradation. For a substituted benzoate ester like this compound, the primary concerns are hydrolysis of the ester and other potential reactions catalyzed by moisture, light, or incompatible substances.

Recommended Storage Conditions

-

Temperature: Some suppliers recommend storing the compound at -20°C for long-term preservation.[4] For routine use, storage in a cool, dry place away from direct heat is advisable.

-

Atmosphere: To prevent hydrolysis of the ester functional group, the compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon). The container must be tightly sealed to prevent the ingress of moisture.

-

Light: As a general precaution for organic compounds, especially those with aromatic rings, storage in an amber or opaque container is recommended to protect against potential photodegradation.

-

Incompatible Materials: Avoid storage near strong oxidizing agents, strong bases, and strong acids, which could react with the ester or other parts of the molecule.[5]

Handling Procedures

When handling this compound, adherence to standard laboratory safety protocols is essential:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Dispensing: When weighing and dispensing the solid, minimize the creation of dust. For maximum product recovery, especially when handling small quantities, it is good practice to centrifuge the vial before opening.[4]

-

Container Sealing: After use, ensure the container is securely sealed and, if possible, flushed with an inert gas before returning it to storage.

Visual Workflow for Storage and Handling

The following diagram illustrates the logical flow for the proper receipt, handling, and storage of this compound to maintain its integrity.

Caption: Logical workflow for the safe handling and storage of this compound.

Conclusion: A Foundation of Quality for Reliable Research

References

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-5-methoxybenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of methyl 2-chloro-5-methoxybenzoate in a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solution behavior of this compound. Recognizing the limited availability of direct solubility data in the public domain, this guide emphasizes a foundational approach, integrating physicochemical characterization with theoretical solubility models and detailed experimental protocols.

Introduction: The Significance of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, including synthesis, purification, formulation, and bioavailability.[1][2] An in-depth understanding of a compound's solubility profile in different organic solvents is paramount for process optimization, crystallization, and the development of stable and effective formulations.[1][2]

This compound is a substituted benzoic acid derivative that serves as a valuable building block in organic synthesis. Its solubility characteristics dictate the choice of reaction media, purification methods such as recrystallization, and its handling in various laboratory procedures. This guide will provide a systematic approach to evaluating its solubility.

Physicochemical Characterization of this compound

A thorough understanding of the molecular properties of this compound is the cornerstone for predicting its solubility. Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9ClO3 | [3][4][5][6][7] |

| Molecular Weight | 200.62 g/mol | [3][6][7] |

| IUPAC Name | methyl 5-chloro-2-methoxybenzoate | [5][7] |

| CAS Number | 33924-48-0 | [5] |

| Appearance | Clear colorless to pale yellow liquid or solid | [4][5] |

| Boiling Point | 235-240 °C | [8] |

| Density | 1.259 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.5466 | [8] |

| XLogP3 | 3.4 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 35.5 Ų | [3] |

The molecular structure features a benzene ring substituted with a chloro group, a methoxy group, and a methyl ester group. The presence of the ester and methoxy groups provides hydrogen bond acceptor sites, contributing to its potential for interaction with protic solvents. The chloro group and the aromatic ring contribute to its nonpolar character. The XLogP3 value of 3.4 suggests a preference for lipophilic environments over aqueous media.

Theoretical Frameworks for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can provide valuable a priori estimations of solubility, guiding solvent selection and experimental design.

The Principle of "Like Dissolves Like"

This fundamental principle posits that substances with similar polarities are more likely to be soluble in one another.[9][10] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[9][11] this compound possesses both polar (ester, methoxy groups) and nonpolar (chlorinated benzene ring) characteristics, suggesting it will exhibit a nuanced solubility profile across a spectrum of solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach by decomposing the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12][13] The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance implies greater affinity.[14]

Thermodynamic Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility.[15][16] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces, providing a highly theoretical and predictive tool for solubility estimation without the need for extensive experimental data.[15][17]

Caption: Conceptual framework for predicting the solubility of this compound.

Experimental Determination of Solubility

A robust experimental protocol is essential for obtaining accurate and reliable solubility data. The equilibrium solubility method is a widely accepted approach.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The solid phase should remain present.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis :

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute in the samples.

-

-

Calculation of Solubility :

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Caption: Experimental workflow for the determination of equilibrium solubility.

Solvent Selection and Expected Solubility Trends

A diverse set of organic solvents should be selected to probe the solubility of this compound across a range of polarities and chemical functionalities.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Due to the significant nonpolar character of the chlorinated benzene ring, moderate to good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran) : These solvents can engage in dipole-dipole interactions with the ester and methoxy groups, likely resulting in good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) : These solvents can act as hydrogen bond donors to the ester and methoxy oxygen atoms. Good solubility is expected, although the overall polarity match will be a determining factor.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Given the presence of a chlorine atom on the solute, favorable interactions and good solubility are likely in these solvents.

Data Interpretation and Application

The experimentally determined solubility data can be used to:

-

Validate Predictive Models : Compare the experimental results with predictions from models like HSP and COSMO-RS to refine the model parameters for this class of compounds.

-

Optimize Chemical Processes : Select appropriate solvents for synthesis, extraction, and purification (e.g., identifying a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures for effective recrystallization).

-

Guide Formulation Development : For pharmaceutical applications, understanding the solubility in various organic solvents can inform the selection of co-solvents and excipients for liquid formulations.

Conclusion

While direct, published solubility data for this compound is scarce, a systematic approach combining physicochemical characterization, theoretical prediction, and rigorous experimental determination can provide a comprehensive understanding of its solution behavior. This guide offers a robust framework for researchers to predict, measure, and apply the solubility data of this compound in a variety of organic solvents, enabling more efficient and informed scientific research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Methyl 5-chloro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 5. Methyl 5-chloro-2-methoxybenzoate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. usbio.net [usbio.net]

- 7. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. METHYL 5-CHLORO-2-METHOXYBENZOATE | 33924-48-0 [chemicalbook.com]

- 9. chem.ws [chem.ws]

- 10. saltise.ca [saltise.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. kinampark.com [kinampark.com]

- 14. rsc.org [rsc.org]

- 15. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. approcess.com [approcess.com]

An In-Depth Technical Guide to the Reactivity of the Chloro and Ester Groups in Methyl 2-chloro-5-methoxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of Methyl 2-chloro-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document delves into the distinct reactivity profiles of the chloro and ester functional groups, governed by the electronic and steric influences of the substituents on the benzene ring. We will explore the conditions that favor nucleophilic aromatic substitution at the chloro position and reactions involving the ester moiety, such as hydrolysis, amidation, and reduction. Furthermore, this guide will address the critical aspect of chemoselectivity, offering insights into reaction conditions that allow for the selective transformation of one functional group in the presence of the other. Detailed experimental protocols, mechanistic diagrams, and a consolidated summary of reaction conditions are provided to support researchers, scientists, and drug development professionals in the effective utilization of this versatile chemical building block.

Introduction: Structural and Electronic Landscape

This compound is a disubstituted chlorobenzene derivative with the molecular formula C₉H₉ClO₃.[1][2] Its chemical behavior is dictated by the interplay of three key substituents on the aromatic ring: a chloro group, a methoxy group, and a methyl ester group. Understanding the electronic contributions of these groups is paramount to predicting the molecule's reactivity.

-

Methoxy Group (-OCH₃): Located at the 5-position, the methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an overall activation of the aromatic ring towards electrophilic substitution and influencing the electron density at various positions.

-

Chloro Group (-Cl): Positioned at the 2-position, the chloro group is an electron-withdrawing group through its strong inductive effect (-I effect) and a weak electron-donating group through resonance (+R effect). The inductive effect is more significant, resulting in a deactivation of the aromatic ring towards electrophilic attack. However, its presence is crucial for nucleophilic aromatic substitution reactions.

-

Methyl Ester Group (-COOCH₃): Situated at the 1-position, the methyl ester group is a moderate electron-withdrawing group through both induction and resonance (-I and -R effects). This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

The collective electronic effects of these substituents render the aromatic ring electron-deficient, making it susceptible to nucleophilic attack, while the ester functional group provides a site for a variety of carbonyl chemistry transformations.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Spectroscopic data, essential for reaction monitoring and product characterization, are also available.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [1][4] |

| Molecular Weight | 200.62 g/mol | [1][4] |

| CAS Number | 33924-48-0 | |

| Appearance | White to light yellow crystal powder or liquid | [5][6] |

| Boiling Point | 235-240 °C | [7] |

| Density | 1.259 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.5466 | [7] |

Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The chloro group attached to the electron-deficient aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (the chloro atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion yields the substituted product.

The rate of SNAr is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing methyl ester group ortho and para to the chloro group helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.

Amination Reactions

A common transformation involving the chloro group is its displacement by an amine. This reaction is pivotal in the synthesis of various biologically active molecules. For instance, the reaction with phenethylamine has been reported in the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide.[5]

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| Phenethylamine | Neat, 125 °C, 5 hours | N-phenethyl-2-amino-5-methoxybenzamide | 84% | [5] |

| Piperidine | Methanol, room temperature, overnight | Methyl 2-(piperidin-1-yl)-5-methoxybenzoate | - | [7] |

Experimental Protocol: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide [5]

-